molecular formula C8H4BrF2N B2849357 6-Bromo-5,7-difluoro-1H-indole CAS No. 2219407-58-4

6-Bromo-5,7-difluoro-1H-indole

Cat. No.: B2849357
CAS No.: 2219407-58-4
M. Wt: 232.028
InChI Key: NISMXLKRCLGJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5,7-difluoro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Safety and Hazards

The safety data sheet for a similar compound, “7-Bromo-1H-indole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle “6-Bromo-5,7-difluoro-1H-indole” with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-difluoro-1H-indole typically involves the halogenation of a pre-existing indole structure. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the indole ring. For instance, starting with 5,7-difluoroindole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-difluoro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5,7-difluoro-1H-indole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-fluoro-1H-indole
  • 6-Chloro-5,7-difluoro-1H-indole
  • 6-Bromo-5,7-dichloro-1H-indole

Uniqueness

6-Bromo-5,7-difluoro-1H-indole is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

6-bromo-5,7-difluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-5(10)3-4-1-2-12-8(4)7(6)11/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISMXLKRCLGJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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